1-Pentyl-1,2,3,4-tetrahydroquinoline
Description
Properties
CAS No. |
63074-60-2 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
1-pentyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C14H21N/c1-2-3-6-11-15-12-7-9-13-8-4-5-10-14(13)15/h4-5,8,10H,2-3,6-7,9,11-12H2,1H3 |
InChI Key |
BZAQVGQKVHHGDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCCC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The pentyl group in 1-Pentyl-THQ significantly increases LogP compared to THQ and polar derivatives like 1-hydroxyethyl-THQ, suggesting better lipid membrane penetration .
- Synthetic Methods : 1-Pentyl-THQ is typically synthesized via alkylation of THQ, while sulfonyl derivatives (e.g., 1-(phenylsulfonyl)-THQ) require sulfonylation reagents . Green methods, such as ionic liquid catalysis, are prioritized for polar derivatives to reduce toxicity .
- Crystal Structure : Sulfonyl-substituted THQ derivatives exhibit distinct dihedral angles (e.g., 50.13° in 1-[(6-chloropyridin-3-yl)sulfonyl]-THQ) compared to alkylated analogs, influencing packing efficiency and solubility .
Pharmacokinetic Considerations
- Metabolic Stability : The pentyl chain in 1-Pentyl-THQ may slow oxidative metabolism compared to shorter alkyl chains (e.g., 1-ethyl-THQ) .
- Toxicity: Sulfonyl and halogenated derivatives (e.g., 1-(3-chloropropanoyl)-THQ) pose higher synthetic risks due to reactive intermediates, whereas alkylated THQs like 1-Pentyl-THQ are generally safer .
Preparation Methods
Reductive Cyclization of N-Pentyl Benzamide Derivatives
Reductive cyclization represents a cornerstone strategy for constructing the tetrahydroquinoline scaffold. A prominent approach involves the hydrogenation of preformed imine intermediates derived from N-pentyl benzamide precursors. For instance, Söderberg et al. demonstrated that substrates such as 22 (Figure 1), featuring a C4 ester group, undergo reductive cyclization under hydrogen gas (H₂) in the presence of 5% Pd/C to yield trans-fused tetrahydroquinolines 23 with yields of 78%–91% and >98% diastereoselectivity. The ester group at C4 sterically directs hydrogen addition to the opposite face of the molecule, favoring trans-ring junction formation.
Mechanistic Insights :
The reaction proceeds via initial reduction of the imine bond to form a cyclic amine intermediate, followed by stereoselective hydrogenation of the aromatic ring. Substrates lacking the C4 ester group produce mixtures of cis and trans isomers, underscoring the critical role of steric directing groups.
Optimization Data :
| Substrate | Catalyst | Temperature (°C) | Yield (%) | Diastereoselectivity (trans:cis) |
|---|---|---|---|---|
| 22 | Pd/C | 80 | 85–91 | >98:2 |
| 22 (-ester) | Pd/C | 80 | 70–75 | 55:45 |
Phosphorus-Mediated Cyclization and Reduction
Phosphorus-based cyclization methods offer a robust pathway to dihydroquinoline intermediates, which are subsequently reduced to tetrahydroquinolines. A patent by CN103159677A details the synthesis of 1-phenyl-3,4-dihydroisoquinoline via cyclization of N-(2-phenethyl)benzamide using phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃). Adapting this protocol for quinoline systems, 1-pentyl-3,4-dihydroquinoline can be synthesized by cyclizing N-pentyl benzamide derivatives under similar conditions, followed by sodium borohydride (NaBH₄) reduction (Scheme 1).
Procedure :
- Amide Formation : React benzoyl chloride with pentylamine in aqueous NaOH to yield N-pentyl benzamide.
- Cyclization : Treat the amide with P₂O₅ and POCl₃ in toluene at reflux to form 1-pentyl-3,4-dihydroquinoline.
- Reduction : Reduce the dihydroquinoline with NaBH₄ in methanol to afford 1-pentyl-1,2,3,4-tetrahydroquinoline in 99% yield.
Advantages :
- Avoids toxic polyphosphoric acid byproducts.
- Simplified workup due to the insolubility of intermediates in aqueous media.
Asymmetric Hydrogenation of N-Pentyl Quinolines
Recent breakthroughs in asymmetric catalysis have enabled the enantioselective synthesis of 1,4-dihydroquinolines, which can be further hydrogenated to tetrahydroquinolines. Zhang et al. reported the partial hydrogenation of 3-ethoxycarbonylquinolines using a chiral Ir-SpiroPAP catalyst, achieving up to 99% enantiomeric excess (ee) and 95% yield (Scheme 2). While this method targets 1,4-dihydro intermediates, full hydrogenation under H₂/Pd-C conditions converts these to 1,2,3,4-tetrahydroquinolines.
Key Features :
- The C3 ester group enhances the polarity of the C3–C4 double bond, facilitating selective hydrogenation.
- Computational studies reveal that enantioselectivity arises from steric interactions between the iridium catalyst and the quinoline substrate.
Scalability :
Bischler-Napieralski Cyclodehydration
The Bischler-Napieralski reaction, traditionally used for isoquinoline synthesis, has been adapted for quinoline derivatives. Stern et al. synthesized 4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (8a ) via cyclodehydration of a malonate-derived precursor. Subsequent reduction of the 4-oxo group with lithium aluminum hydride (LiAlH₄) yields this compound.
Procedure :
- Cyclodehydration : Heat N-pentyl malonate with POCl₃ to form 4-oxo-1,4-dihydroquinoline.
- Reduction : Treat the 4-oxo intermediate with LiAlH₄ in tetrahydrofuran (THF) to achieve full saturation.
Yield Comparison :
| Step | Reagent | Yield (%) |
|---|---|---|
| Cyclodehydration | POCl₃ | 65–70 |
| Reduction | LiAlH₄ | 80–85 |
Iron-Catalyzed Nitrene Insertion
Iron porphyrin complexes, such as [Fe(III)(F₂₀TPP)Cl], catalyze intramolecular nitrene C–H insertions to construct tetrahydroquinoline cores. Söderberg et al. demonstrated this approach for 2-aryl-1,2,3,4-tetrahydroquinolines, achieving 72%–81% yields. For N-pentyl derivatives, the nitrene intermediate generated from a pentyl-substituted amine precursor undergoes cyclization to form the tetrahydroquinoline ring.
Mechanism :
- Nitrene formation via iron-mediated decomposition of azides.
- Hydrogen abstraction to generate a benzylic radical.
- Radical cyclization to yield the tetrahydroquinoline.
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, scalability, and stereochemical outcomes of prominent methods:
| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|---|
| Reductive Cyclization | N-Pentyl benzamide | Pd/C, H₂ | 85–91 | High (trans) | Industrial |
| P-Mediated Cyclization | N-Pentyl amide | P₂O₅, POCl₃, NaBH₄ | 75–99 | N/A | Lab-scale |
| Asymmetric Hydrogenation | 3-Ester quinoline | Ir-SpiroPAP, H₂ | 90–95 | 99% ee | Pilot-scale |
| Bischler-Napieralski | Malonate derivative | POCl₃, LiAlH₄ | 65–85 | Low | Lab-scale |
| Iron Catalysis | Azide precursor | [Fe(III)(F₂₀TPP)Cl] | 72–81 | Moderate | Lab-scale |
Q & A
Basic Research Questions
Q. What are the most efficient green synthesis methods for 1,2,3,4-tetrahydroquinoline derivatives, and how do they compare to traditional approaches?
- Methodology : Use acidic ionic liquids (e.g., [NMPH]H₂PO₄) as catalysts for cyclization reactions between 2-(phenylamino)ethanol and unsaturated ketones. This approach avoids toxic metal catalysts, operates under mild conditions, and allows catalyst reuse for ≥5 cycles with minimal activity loss .
- Comparison : Traditional methods rely on Lewis acids (e.g., Yb(OTf)₃) or radical cation salts, which often produce cis/trans isomer mixtures and require costly purification .
Q. How can regioselective cyclization be achieved in synthesizing bifunctional tetrahydroquinoline derivatives?
- Methodology : Employ epichlorohydrin as a cyclizing agent. For example, N,N'-di(3-chloro-2-hydroxypropyl)-N,N'-di(2-naphthyl)-1,4-diaminobenzene undergoes intramolecular cyclization to form 4,4'-(1,4-phenylene)di(1,2,3,4-tetrahydrobenzo[f]quinolin-2-ol). Control reaction temperature (e.g., 15–20°C) and stoichiometry to direct electrophilic attacks to specific positions .
Q. What experimental techniques are critical for structural characterization of tetrahydroquinoline derivatives?
- Techniques :
- X-ray crystallography : Resolve bond angles (e.g., C1/C6–C9/N1 ring conformation) and hydrogen bonding patterns (e.g., C14–H14···O1 interactions in 1-benzylsulfonyl derivatives) .
- NMR spectroscopy : Confirm regioselectivity and substituent positions via ¹H/¹³C chemical shifts.
Q. How can researchers evaluate the neuroprotective activity of tetrahydroquinoline derivatives in preclinical models?
- Methodology : Use rotenone-induced Parkinson’s disease models in rodents. Administer derivatives (e.g., 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline) and measure oxidative stress markers (e.g., lipid peroxidation) and behavioral outcomes (e.g., motor coordination) .
Advanced Research Questions
Q. How can isomer mixtures (cis/trans) be resolved during tetrahydroquinoline synthesis?
- Strategies :
- Use ionic liquid catalysts (e.g., [NMPH]H₂PO₄) to favor stereoselectivity via controlled hydrogen bonding .
- Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) during recrystallization .
Q. What structural modifications enhance the biological efficacy of tetrahydroquinoline derivatives?
- Approach :
- Introduce electron-withdrawing groups (e.g., fluorine at positions 5 and 8) to improve metabolic stability .
- Attach solubilizing moieties (e.g., morpholino-methyl groups) to enhance bioavailability, as seen in 8-((2-methylmorpholino)methyl)-1,2,3,4-tetrahydroquinoline .
Q. How should researchers address contradictions in catalytic efficiency across different synthesis studies?
- Analysis Framework :
- Compare reaction parameters (e.g., temperature, solvent, catalyst loading) between methods using ionic liquids vs. metal catalysts .
- Quantify turnover numbers (TON) and activation energies to identify optimal conditions.
Q. What mechanistic insights can computational modeling provide for tetrahydroquinoline interactions?
- Methods :
- Perform molecular docking to predict binding affinities with biological targets (e.g., dopamine receptors in Parkinson’s models) .
- Use DFT calculations to analyze radical stabilization in thermal degradation studies (e.g., jet fuel additives) .
Q. What methodologies assess the thermal stability of tetrahydroquinoline derivatives in high-temperature applications?
- Protocol :
- Conduct accelerated aging tests at 425°C in dodecane matrices. Monitor decomposition products via GC-MS and compare stabilization effects of additives (e.g., 1,2,3,4-tetrahydroquinoline vs. benzyl alcohol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
